Potassium butylxanthate

Overview

Description

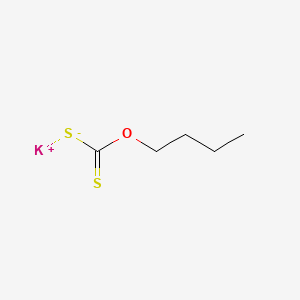

Potassium butylxanthate (PBX), with the chemical formula C₅H₉KOS₂ (CAS 871-58-9), is a xanthate compound widely used as a collector in the flotation of sulfide minerals such as chalcopyrite, pentlandite, and sphalerite . It belongs to the family of alkyl xanthates, characterized by an alkyl chain (butyl group in PBX) and a dithiocarbonate functional group. PBX is favored for its moderate collecting strength and selectivity, enabling efficient separation of sulfide ores from gangue minerals like talc .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium butylxanthate is synthesized by reacting potassium hydroxide with butanol to form potassium butoxide, which is then reacted with carbon disulfide to produce this compound . The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the preparation of this compound involves a continuous process where potassium hydroxide and butanol are mixed in large reactors. Carbon disulfide is then added to the mixture, and the reaction is allowed to proceed under controlled conditions. The product is then purified and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Potassium butylxanthate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dixanthogen.

Reduction: It can be reduced to form butyl alcohol and potassium carbonate.

Substitution: It can react with metal ions to form metal xanthates.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Metal salts such as copper sulfate, lead nitrate.

Major Products Formed

Oxidation: Dixanthogen.

Reduction: Butyl alcohol, potassium carbonate.

Substitution: Metal xanthates (e.g., copper xanthate, lead xanthate).

Scientific Research Applications

Mineral Processing

Flotation Collector

Potassium butylxanthate serves primarily as a flotation collector in the mineral processing industry. It enhances the hydrophobic properties of metal sulfide ores, allowing them to float on water for easier extraction. The compound is particularly effective for non-ferrous metals such as copper, lead, and zinc. Its selectivity and high flotation speed make it a preferred choice for mineral separation processes .

Case Study: Copper Recovery

In a study examining the use of this compound in copper flotation, researchers found that the compound significantly improved recovery rates. The optimal concentration was determined to be around 50 g/t, which maximized copper recovery while minimizing the flotation of gangue materials. This demonstrates its effectiveness as a selective collector in complex ore systems .

Rubber Industry

Vulcanization Accelerator

this compound is also employed as a vulcanization accelerator in rubber production. It facilitates the cross-linking of rubber molecules, enhancing the durability and elasticity of rubber products. The compound's ability to promote faster curing times makes it advantageous for manufacturers aiming to increase production efficiency .

Case Study: Rubber Properties Enhancement

A comparative analysis of rubber samples treated with and without this compound showed that the treated samples exhibited improved tensile strength and elongation at break. This indicates that this compound not only accelerates the vulcanization process but also enhances the mechanical properties of rubber products .

Organic Synthesis

Intermediate in Chemical Reactions

this compound acts as a nucleophile in various organic synthesis reactions. Its reactive thiol group allows it to participate in nucleophilic substitution reactions, making it valuable for producing pharmaceutical intermediates and other organic compounds .

Case Study: Synthesis of Thiol Derivatives

In research focused on synthesizing thiol derivatives, this compound was utilized as a reagent to introduce sulfur functionalities into organic molecules. The reaction conditions were optimized to achieve high yields, demonstrating its utility in synthetic organic chemistry .

Environmental Considerations

While this compound is effective in its applications, it is essential to consider its environmental impact. Studies have indicated that xanthates can be toxic to aquatic life and may pose risks if not managed properly during industrial processes . Therefore, proper handling and disposal measures are crucial to mitigate potential environmental hazards.

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Mineral Processing | Flotation collector | Enhanced recovery rates for metal ores |

| Rubber Industry | Vulcanization accelerator | Improved durability and elasticity |

| Organic Synthesis | Nucleophile in reactions | Production of pharmaceutical intermediates |

| Environmental Impact | Toxicity concerns | Need for careful handling and disposal |

Mechanism of Action

Potassium butylxanthate acts by selectively binding to the surface of sulfide minerals, forming a hydrophobic layer that allows the minerals to be separated from the ore during the flotation process. The compound interacts with metal ions on the mineral surface, forming stable metal-xanthate complexes that enhance the flotation efficiency .

Comparison with Similar Compounds

Key Properties :

- Molecular weight : 188.35 g/mol .

- Appearance : White to pale yellow-green crystalline powder .

- Solubility : Soluble in water and alcohol .

- Adsorption capacity : Demonstrates high adsorption on sulfide surfaces (e.g., 1.33×10⁻³ g/g on pentlandite) .

Comparison with Similar Xanthate Compounds

Structural and Functional Differences

Xanthates vary by alkyl chain length and counterion, influencing their hydrophobicity, selectivity, and stability. Below is a comparative analysis:

Table 1: Structural Comparison of Common Xanthates

Performance in Flotation

Adsorption and Collecting Efficiency

- PBX vs. PTTC (Propylene Trithiocarbonate) :

PBX exhibits significantly higher adsorption on sulfide minerals. For example, PBX adsorption on pentlandite (1.33×10⁻³ g/g) is ~58 times greater than PTTC (23×10⁻⁶ g/g) . This makes PBX more effective in recovering platinum-group metals (PGMs) and base metals . - PBX vs. OPDTC (Diphenylthiocarbazone): PBX outperforms OPDTC in chalcopyrite recovery (79.6% vs. lower adsorption for OPDTC) but requires depressants like calcium lignosulfonate (CLS) to mitigate talc interference .

Selectivity

- PBX vs. Sodium Ethylxanthate :

PBX’s longer butyl chain enhances hydrophobicity compared to ethylxanthates, improving recovery of coarse particles. However, shorter-chain xanthates (e.g., PEX) show better selectivity in fine-particle systems . - PBX vs. Modified Xanthates (BXm) :

Combining PBX with cyclic trithiocarbonates (e.g., PTTC) increases Cu-Ni-PGM recovery by 6–7% in low-sulfide ores .

Environmental and Stability Considerations

- Degradation Efficiency :

PBX is classified as a hydrophilic pollutant, with photocatalytic degradation efficiencies (~15%) comparable to atrazine but lower than paraquat under modified TiO₂ catalysts . - Persistence: PBX is less persistent than nonylphenol but requires advanced oxidation processes for complete breakdown .

Table 2: Hazard Comparison

Research Findings and Innovations

- Modified PBX for PGMs : Substituting PBX with OPDTC increases Pt recovery by 13% and Pd by 9% in platiniferous ores .

- Selective Depressants : Using locust bean gum (LBG) with PBX selectively depresses talc flotation, achieving efficient molybdenite-talc separation .

- Nanotechnology Applications: Zinc butylxanthate (ZBX) is utilized in electron-beam lithography to synthesize ZnS quantum dots with near-100% conversion efficiency, showcasing non-flotation applications .

Biological Activity

Potassium butyl xanthate (PBX) is an organosulfur compound widely used in various industrial applications, particularly in the mining and rubber industries. Its biological activity has garnered attention due to its potential toxicity and ecological impact, as well as its applications in enhancing the properties of materials. This article explores the biological activity of PBX, including its toxicity, effects on human health, and environmental implications.

Potassium butyl xanthate is a salt derived from xanthic acid, characterized by the chemical formula . It is primarily utilized as a flotation agent in mineral processing and as a vulcanization accelerator in rubber production. Its ability to selectively bind to metal ions makes it valuable in extracting minerals from ores.

Acute and Chronic Toxicity

Research indicates that PBX exhibits harmful effects upon exposure. Animal studies have demonstrated that oral administration can lead to significant health issues, including:

- Respiratory distress : Rapid breathing and cyanosis were observed in test subjects following exposure to high doses.

- Dermatological reactions : Skin irritation and dermatitis were noted after dermal exposure, particularly in occupational settings where workers came into contact with xanthate powders .

- Neurological symptoms : Convulsions and hyperactivity were reported in laboratory animals exposed to high concentrations .

A study involving repeated dose toxicity showed that PBX could cause liver and kidney damage, evidenced by increased organ-to-body weight ratios and elevated liver enzyme levels in rats .

Case Studies

- Occupational Exposure : A case reported a worker who experienced severe gastrointestinal symptoms 20 hours post-exposure to PBX during mixing operations. This incident highlighted the compound's potential for causing delayed toxic effects .

- Environmental Impact : In aquatic environments, PBX degradation products have been shown to exhibit toxic effects on bacterial growth, leading to concerns about its persistence and bioaccumulation in ecosystems .

Biodegradation and Environmental Concerns

The biodegradation of PBX has been investigated through various studies aiming to mitigate its environmental impact. For instance:

- Microbial Degradation : Research has identified specific bacterial strains capable of degrading potassium isopropylxanthate, suggesting potential pathways for bioremediation .

- Advanced Oxidation Processes : Techniques such as ozonation have been employed to enhance the degradation of PBX in wastewater treatment. Studies indicate that ozone can effectively break down PBX into less harmful by-products, including sulfate and butanol .

Summary of Biological Activity Findings

| Characteristic | Observation |

|---|---|

| Chemical Formula | |

| Primary Uses | Flotation agent, rubber vulcanization accelerator |

| Acute Toxicity Symptoms | Respiratory distress, skin irritation, convulsions |

| Chronic Toxicity Effects | Liver and kidney damage, dermatitis |

| Biodegradation Potential | Effective microbial degradation observed |

| Environmental Impact | Toxic effects on aquatic organisms |

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for potassium butylxanthate, and how can purity be verified?

this compound is typically synthesized via the reaction of n-butyl alcohol with carbon disulfide in an alkaline medium (e.g., potassium hydroxide). The process involves controlled stoichiometric ratios (1:1:1 for alcohol:CS₂:KOH) under anhydrous conditions at 5–10°C to prevent thermal degradation. Post-synthesis, purity is verified using Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of C=S and C–O–C bonds, alongside elemental analysis (e.g., ICP-OES) to quantify sulfur and potassium content .

Q. How does this compound function as a collector in sulfide mineral flotation, and what experimental parameters optimize its performance?

this compound selectively binds to sulfide mineral surfaces (e.g., chalcopyrite, sphalerite) via its dithiocarbonate group, forming hydrophobic metal-xanthate complexes. Key parameters include pH (optimized between 8–10 to prevent hydrolysis), dosage (80–120 g/t in flotation experiments), and interaction time (5–15 minutes). Competitive adsorption studies with other xanthates (e.g., ethyl or isopropyl derivatives) can further refine selectivity .

Q. What are the environmental risks of this compound, and which analytical methods detect its residual presence in wastewater?

this compound is toxic to aquatic organisms due to its sulfur-based degradation products (e.g., CS₂, H₂S). Detection methods include UV-Vis spectroscopy (absorption at 300–320 nm for xanthate ions) and high-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase. Photocatalytic degradation using composites like BiOBr/graphene hydrogel has shown 95% removal efficiency under UV light, as validated by TOC analysis .

Advanced Research Questions

Q. How can electron beam lithography (EBL) be adapted to synthesize nanostructures using this compound precursors?

this compound’s organosulfur structure allows for electron-beam-induced decomposition, analogous to zinc butylxanthate in ZnS quantum dot synthesis . By depositing thin films of this compound on substrates and modulating beam energy (5–20 keV), researchers can achieve localized sulfurization, forming metal-sulfide nanopatterns. Post-annealing (200–400°C) removes organic residues, confirmed via Raman spectroscopy and TEM imaging .

Q. What mechanistic insights explain contradictory adsorption efficiencies of this compound in complex mineral systems?

Discrepancies in adsorption data often arise from competing ions (e.g., Fe³⁺, Cu²⁺) or organic impurities in ore slurries. Advanced surface characterization techniques, such as X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM), can map adsorption sites and quantify competitive binding. Controlled experiments with synthetic ore mixtures (e.g., pyrite-chalcopyrite blends) isolate interference effects .

Q. How does the stability of this compound vary under extreme pH and temperature conditions, and what degradation pathways dominate?

Stability studies using accelerated aging protocols (e.g., 40–60°C, pH 2–12) reveal hydrolysis as the primary degradation pathway under acidic conditions (yielding CS₂ and butanol), while alkaline conditions promote oxidation to dixanthogen. Kinetic modeling (Arrhenius plots) and LC-MS/MS analysis of degradation byproducts are critical for predicting environmental persistence .

Q. Methodological Considerations

- Data Contradiction Analysis : Compare batch flotation results with continuous-flow systems to identify hydrodynamic vs. chemical factors .

- Experimental Design : Use fractional factorial designs to evaluate interactions between pH, temperature, and xanthate concentration in multi-component ores .

- Advanced Characterization : Pair SEM-EDS with synchrotron-based XANES to resolve sulfur speciation on mineral surfaces .

Properties

CAS No. |

871-58-9 |

|---|---|

Molecular Formula |

C5H10KOS2 |

Molecular Weight |

189.4 g/mol |

IUPAC Name |

potassium;butoxymethanedithioate |

InChI |

InChI=1S/C5H10OS2.K/c1-2-3-4-6-5(7)8;/h2-4H2,1H3,(H,7,8); |

InChI Key |

KSVBYVVJHHRFPJ-UHFFFAOYSA-N |

SMILES |

CCCCOC(=S)[S-].[K+] |

Canonical SMILES |

CCCCOC(=S)S.[K] |

Key on ui other cas no. |

871-58-9 |

Pictograms |

Irritant |

Related CAS |

110-50-9 (Parent) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.